molecular formula C17H24N2O4 B370010 Methyl 5-(3-methylbutanoylamino)-2-morpholin-4-ylbenzoate CAS No. 766528-22-7

Methyl 5-(3-methylbutanoylamino)-2-morpholin-4-ylbenzoate

Cat. No.: B370010
CAS No.: 766528-22-7
M. Wt: 320.4g/mol
InChI Key: XSNJOQCBTNDBKN-UHFFFAOYSA-N
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Description

Methyl 5-(3-methylbutanoylamino)-2-morpholin-4-ylbenzoate is a complex organic compound with a unique structure that includes a morpholine ring, a benzoate ester, and a 3-methylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-methylbutanoylamino)-2-morpholin-4-ylbenzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the morpholine ring and the 3-methylbutanoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-methylbutanoylamino)-2-morpholin-4-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(3-methylbutanoylamino)-2-morpholin-4-ylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It can be used to study the effects of specific functional groups on biological activity and to develop new bioactive compounds.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-(3-methylbutanoylamino)-2-morpholin-4-ylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 5-(3-methylbutanoylamino)-2-morpholin-4-ylbenzoate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, from chemical synthesis to drug development.

Properties

CAS No.

766528-22-7

Molecular Formula

C17H24N2O4

Molecular Weight

320.4g/mol

IUPAC Name

methyl 5-(3-methylbutanoylamino)-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C17H24N2O4/c1-12(2)10-16(20)18-13-4-5-15(14(11-13)17(21)22-3)19-6-8-23-9-7-19/h4-5,11-12H,6-10H2,1-3H3,(H,18,20)

InChI Key

XSNJOQCBTNDBKN-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC

Origin of Product

United States

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